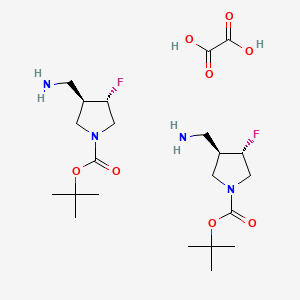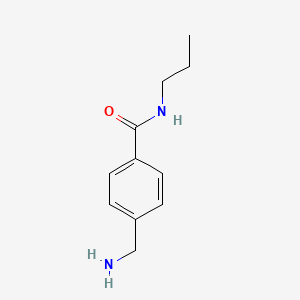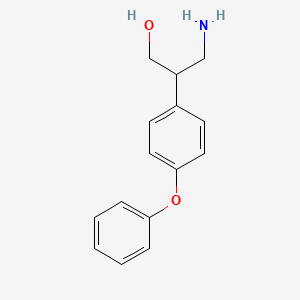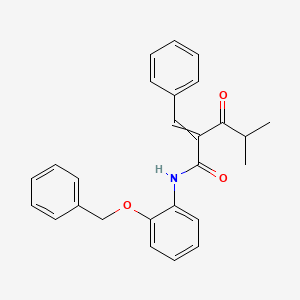
tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine ring, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Fluoropyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate fluorinated precursors.
Introduction of the Aminomethyl Group: This step usually involves nucleophilic substitution reactions where an aminomethyl group is introduced to the fluoropyrrolidine ring.
Protection with Tert-butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the fluoropyrrolidine ring or the carboxylate group, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Imines, oximes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s fluorinated pyrrolidine ring is of interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicine, the compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (3R,4S)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate
- tert-butyl (3R,4S)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate
- tert-butyl (3R,4S)-3-(aminomethyl)-4-iodopyrrolidine-1-carboxylate
Uniqueness
Compared to its analogs, tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C22H40F2N4O8 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H19FN2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13;3-1(4)2(5)6/h2*7-8H,4-6,12H2,1-3H3;(H,3,4)(H,5,6)/t2*7-,8-;/m11./s1 |
Clé InChI |
RTDASXLQMFEADV-FNTHITNXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN.CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN.C(=O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)F)CN.CC(C)(C)OC(=O)N1CC(C(C1)F)CN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)


![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
![[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate](/img/structure/B13895115.png)
![7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one](/img/structure/B13895119.png)





![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)

